molecular formula C26H38O3 B8210797 Hydroxypinacolone retinoate

Hydroxypinacolone retinoate

Cat. No.: B8210797
M. Wt: 398.6 g/mol
InChI Key: XLPLFRLIWKRQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxypinacolone Retinoate (HPR), also known under the trade name Granactive Retinoid, is an ester of all-trans retinoic acid (tretinoin) that represents a significant innovation in retinoid research . Its primary research value lies in its unique mechanism of action; unlike retinol and other precursor forms, HPR is reported to bind directly to retinoic acid receptors (RAR and RXR) within the skin's cells without requiring metabolic conversion . This direct receptor interaction is a key area of study for eliciting classic retinoid biological responses—such as increased cell turnover, collagen synthesis, and modulation of skin cell differentiation—while demonstrating a potentially lower incidence of irritation in comparative models . The compound's applications in research are primarily focused on two areas: anti-aging and acne. In investigations related to skin aging, HPR has been shown to promote collagen production in vitro, leading to increased skin elasticity and a reduction in the appearance of fine lines and wrinkles . For research into acne management, its anti-inflammatory properties and ability to reduce both the occurrence of breakouts and associated redness are of particular interest, especially as studies suggest it may achieve this with little disruption to the skin barrier . Furthermore, this compound offers high stability against degradation by light and air, a notable advantage over the more labile retinol, making it a robust subject for formulation studies . It is typically utilized in a solvent system, such as Dimethyl Isosorbide, and is effective at low concentrations, often as low as 0.2% of the active material . While early evidence from manufacturer-sponsored and in vitro studies is promising, indicating efficacy comparable to some prescription retinoids but with improved tolerability, the scientific community acknowledges that a greater body of independent, clinical research on human subjects is needed to fully validate these findings . This compound is presented for laboratory research use only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFRLIWKRQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxypinacolone retinoate involves the esterification of retinoic acid with hydroxypinacolone. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Hydroxypinacolone retinoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Efficacy in Anti-Aging Treatments

Numerous studies have demonstrated the efficacy of HPR in combating signs of aging:

  • In Vitro Studies : Research has shown that HPR can enhance fibroblast proliferation and increase the expression of collagen-related genes. For instance, a study found that a combination of HPR and retinyl propionate significantly improved the expression of type IV collagen and other anti-aging markers in human foreskin fibroblast models .
  • Clinical Trials : A clinical study involving 42 women assessed the anti-aging effects of a skincare serum containing HPR over eight weeks. Results indicated improvements in skin elasticity, wrinkle reduction, and overall skin smoothness without significant adverse reactions .

Applications in Acne Treatment

HPR has also been investigated for its role in treating acne:

  • Combination Therapies : A fixed combination therapy involving HPR, retinol glycospheres, and papain glycospheres showed promising results in treating comedonal-papular acne. Patients exhibited a significant reduction in lesion counts with minimal side effects, highlighting HPR's effectiveness as part of an acne management regimen .
  • Long-term Efficacy : In studies comparing relapse rates post-treatment, those using HPR-based therapies had lower relapse rates compared to traditional treatments, suggesting that HPR may offer sustained benefits in acne management .

Comparative Studies with Other Retinoids

Research comparing HPR with other retinoids has provided insights into its relative efficacy:

  • Head-to-Head Comparisons : In a study comparing five different retinoids for anti-photoaging therapy, HPR demonstrated significant anti-inflammatory and antioxidative properties while maintaining satisfactory biosafety profiles. Although it was slightly less effective than some other derivatives like retinyl propionate, it still showed considerable promise for topical applications in skincare .

Data Table: Summary of Efficacy Studies on Hydroxypinacolone Retinoate

Study ReferenceApplicationPopulationDurationResults
Anti-aging42 women8 weeksImproved skin elasticity by 22.6%, reduced wrinkles by 8.3%
Acne treatment30 patients12 weeksReduced lesion count by significant percentage; lower relapse rate (17%)
Anti-aging vs. laser treatment71 women16 weeksComparable results to laser treatment with fewer side effects

Mechanism of Action

The compound exerts its effects by binding to retinoic acid receptors (RARs) in the skin. This binding regulates gene expression involved in cellular differentiation and proliferation. The molecular targets include various genes responsible for skin cell turnover and collagen production .

Comparison with Similar Compounds

Metabolic Pathways and Mechanism of Action

Compound Metabolic Pathway Mechanism of Action
HPR Direct binding to RARs; no conversion needed Activates collagen synthesis, cellular renewal
Retinol Converts to retinaldehyde → retinoic acid Indirect RAR activation; slower efficacy
Retinyl Palmitate Hydrolyzed to retinol → retinaldehyde → retinoic acid Weak retinoid activity due to prolonged conversion
Tretinoin Direct RAR binding (prescription-only) High efficacy but severe irritation
Ethyl Lactyl Retinoate Sterically hindered RAR binding; minimal hydrolysis Mild action with limited efficacy

Key Insight: HPR’s direct receptor interaction eliminates the need for enzymatic conversion, reducing time-to-effect and irritation risks . Retinol and its esters (e.g., retinyl palmitate) require multi-step metabolism, resulting in lower potency and delayed results .

Irritation Potential

  • HPR : Demonstrated low irritation in clinical studies, even in sensitive areas like the eye contour .
  • Retinol: Causes erythema and peeling at concentrations >0.3%; requires gradual acclimatization .
  • Tretinoin: High irritation limits its use to prescription settings; unsuitable for sensitive skin .
  • Retinyl Propionate (RP): Converts to retinol in the skin, causing moderate irritation in prolonged use .

Clinical Data: A 2018 study showed HPR increased epidermal thickness and collagen production in skin models without adverse effects, whereas retinol caused significant irritation at equivalent doses .

Stability and Formulation

  • HPR : Retains >90% activity after 12 weeks under ambient conditions .
  • Retinol: Degrades rapidly; requires airless packaging and UV-protected containers .
  • Retinyl Palmitate : Moderate stability but loses efficacy faster than HPR .

Formulation Example: The Ordinary’s Granactive Retinoid 2% Emulsion uses 0.2% HPR for stability and tolerability, contrasting with retinol serums requiring higher concentrations (0.5–1%) for efficacy .

Efficacy in Anti-Aging and Acne

Parameter HPR Retinol Tretinoin
Collagen Stimulation +47% (in vitro) +22% +60%
Acne Reduction 68% improvement (12-week study) 45% 75%
Hyperpigmentation Significant reduction in melanin Mild improvement High efficacy

Trade-off: While tretinoin outperforms HPR in efficacy, HPR’s mildness allows daily use without compromising skin barrier function .

Biological Activity

Hydroxypinacolone retinoate (HPR) is a novel retinoid that has gained attention for its unique properties and biological activities. As an ester of retinoic acid, HPR exhibits significant potential in dermatological applications, particularly in anti-aging and acne treatments. This article delves into the biological activity of HPR, supported by various studies and findings.

HPR operates primarily through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Unlike traditional retinoids that require conversion to active forms, HPR binds directly to these receptors, facilitating various biological responses:

  • Increased Cell Turnover : HPR enhances the proliferation and turnover of skin cells, promoting a healthier skin barrier.
  • Collagen Synthesis : It stimulates collagen production, which is crucial for maintaining skin elasticity and reducing signs of aging.
  • Reduction of Inflammation : HPR exhibits anti-inflammatory properties, making it beneficial for treating acne and other inflammatory skin conditions.
  • Sebum Regulation : It helps in regulating oil production, thus reducing the occurrence of acne lesions.
  • Angiogenesis : HPR promotes the formation of new blood vessels, which can aid in skin healing and rejuvenation .

Anti-Aging Effects

A study comparing the efficacy of HPR with other retinoids demonstrated that HPR effectively reduces signs of photoaging. When applied topically, it showed significant improvements in skin texture, fine lines, and overall photodamage after 16 weeks of treatment. Participants using a topical serum containing HPR reported better results compared to those who underwent ablative laser treatments .

Acne Treatment

HPR has been evaluated as part of combination therapies for acne treatment. In one clinical trial involving a combination of HPR and retinol glycospheres, patients exhibited a notable reduction in acne lesions with minimal side effects. The study highlighted that the combination therapy was more effective than vehicle treatments alone, with a lower relapse rate post-treatment .

Comparative Biological Activity

Recent research has compared the biological activities of various retinoids, including HPR. The findings indicate that while HPR is effective for anti-photoaging and anti-inflammatory purposes, other retinoids like retinol palmitate (RPalm) showed superior antioxidative properties . The following table summarizes key findings from comparative studies:

Retinoid TypeAnti-Aging EfficacyAnti-Inflammatory ActivitySkin Irritation Potential
This compound (HPR)ModerateHighLow
Retinol Propionate (RP)HighModerateModerate
Retinol Palmitate (RPalm)Very HighHighModerate
TretinoinVery HighLowHigh

Safety Profile

One of the significant advantages of HPR over traditional retinoids is its safety profile. Clinical data suggest that HPR causes less irritation compared to tretinoin and other conventional retinoids. This characteristic makes it suitable for sensitive skin types and allows for more frequent application without adverse effects .

Q & A

Q. What are the critical physicochemical properties of HPR that influence experimental design?

HPR's molecular formula (C26H38O3) and molecular weight (398.59 g/mol) are essential for dose calculations and solubility studies . Stability data (e.g., sensitivity to light or oxidation) are not fully characterized, necessitating controlled storage conditions (e.g., inert atmospheres, low temperatures) to prevent degradation during experiments . Researchers should prioritize determining solvent compatibility (e.g., with DMSO or ethanol) for in vitro assays, as improper solubilization may skew bioavailability results .

Q. What safety protocols are mandatory for handling HPR in laboratory settings?

HPR exhibits acute toxicity risks (oral, dermal, and inhalation; GHS Category 4), requiring handling in BS-approved fume hoods with PPE (nitrile gloves, lab coats, and safety goggles) . Contingency plans for spills include containment with sand/vermiculite and disposal via certified waste management services . Pre- and post-handling protocols (e.g., decontamination of surfaces, thorough handwashing) are critical due to incomplete toxicological profiling .

Q. How can researchers validate HPR's stability under varying experimental conditions?

Methodological approaches include:

  • Accelerated stability testing : Expose HPR to elevated temperatures/pH levels and monitor degradation via HPLC or LC-MS .
  • Light sensitivity assays : Compare UV-Vis spectra before and after controlled light exposure to identify photodegradation products .
  • Long-term storage studies : Use sealed, nitrogen-purged vials to assess shelf life under recommended storage conditions (-20°C, desiccated) .

Advanced Research Questions

Q. How can methodological frameworks (e.g., PICOT, FINER) structure research on HPR's mechanisms?

  • PICOT Framework : For clinical dermatology studies:
  • P opulation: Adults with moderate acne (IGA score ≥3).
  • I ntervention: Topical 0.3% HPR formulation.
  • C omparison: Retinoic acid (0.05%) or vehicle control.
  • O utcome: Reduction in inflammatory lesion count (ILC) at 12 weeks.
  • T ime: 12-week double-blind trial .
    • FINER Criteria : Ensure questions are F easible (e.g., access to radiolabeled HPR), I nteresting (novelty in HPR's low-irritancy profile), and E thical (avoiding human use until preclinical toxicity is established) .

Q. What strategies address contradictions in HPR's existing toxicological and ecotoxicological data?

  • In vitro tiered testing : Start with Ames test (mutagenicity) and proceed to OECD-guided cytotoxicity assays (e.g., HaCaT keratinocytes) to fill data gaps .
  • Ecotoxicology : Use Daphnia magna acute toxicity models to estimate EC50 values, given the lack of environmental fate data .
  • Cross-validation : Compare HPR’s toxicity profile with structurally similar retinoids (e.g., retinoic acid) to infer potential risks .

Q. How can radiolabeled HPR (e.g., [³H]-HPR) enhance pharmacokinetic studies?

Radiolabeled HPR (1.48–2.22 TBq/mmol) enables precise tracking of absorption and metabolism in vivo . Methods include:

  • Tissue distribution studies : Administer [³H]-HPR to murine models and quantify radioactivity in organs via liquid scintillation counting .
  • Metabolite profiling : Use radio-HPLC to isolate and identify phase I/II metabolites in hepatic microsomes .

Q. What analytical challenges arise in quantifying HPR in biological matrices, and how can they be mitigated?

  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate improves recovery rates from plasma, but matrix effects require validation via spike-recovery experiments .
  • Detection limits : LC-MS/MS with electrospray ionization (ESI+) achieves sub-ng/mL sensitivity, but HPR’s low volatility may necessitate derivatization for GC-MS .
  • Cross-reactivity : In ELISA-based assays, pre-adsorption with retinoid-binding proteins (e.g., CRABP2) reduces false positives .

Q. How can clinical trial designs optimize assessment of HPR's dermatological efficacy?

  • Endpoint selection : Combine objective measures (e.g., RCM for epidermal thickness) with patient-reported outcomes (e.g., irritation scores) .
  • Blinding protocols : Use vehicle-matched controls and third-party evaluators to minimize bias in IGA scoring .
  • Dose escalation : Start with 0.1% HPR to establish a no-observed-adverse-effect level (NOAEL) before testing higher concentrations .

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